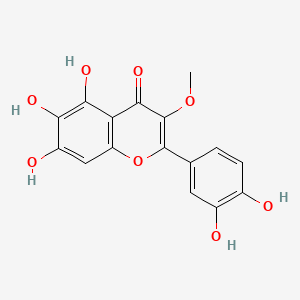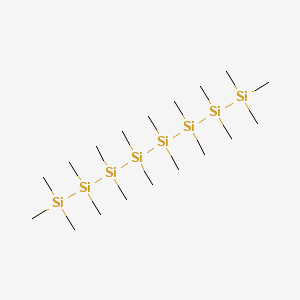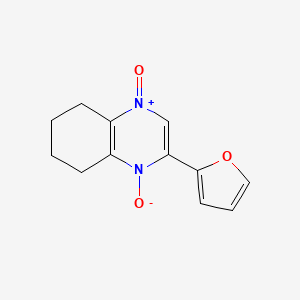
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea is a heterocyclic organic compound that features both furan and pyridine rings. These rings are connected through a urea linkage, making it a unique molecule with potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine moieties in its structure imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea typically involves the reaction of furan-2-carbaldehyde with pyridin-4-ylamine in the presence of a urea derivative. The reaction is usually carried out under mild conditions, often using a solvent such as ethanol or methanol. The process can be summarized as follows:
Step 1: Furan-2-carbaldehyde is reacted with pyridin-4-ylamine to form an intermediate Schiff base.
Step 2: The Schiff base is then treated with a urea derivative to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole ring instead of a pyridine ring.
Furan-2-carboxylic acid derivatives: Similar furan ring structure but different functional groups.
Pyridine derivatives: Similar pyridine ring structure but different substituents.
Uniqueness: 1-(Furan-2-ylmethyl)-3-pyridin-4-ylurea is unique due to the combination of furan and pyridine rings connected through a urea linkage. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5126-01-2 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C11H11N3O2/c15-11(13-8-10-2-1-7-16-10)14-9-3-5-12-6-4-9/h1-7H,8H2,(H2,12,13,14,15) |
InChI-Schlüssel |
GSKKYESQNUMYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)

![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)


![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14157505.png)

![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)
![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
